molecular formula C23H30N2O2S B10979939 2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10979939
M. Wt: 398.6 g/mol
InChI Key: AQJNGTKRXBPHHD-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Amide Group: The amide group can be introduced via acylation reactions using 3,4-dimethylbenzoyl chloride and an appropriate amine.

    Alkylation: The 2-methylbutan-2-yl group can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The benzothiophene core is known for its biological activity. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The benzothiophene core might interact with biological membranes, affecting cell permeability or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-benzoylbenzothiophene share the benzothiophene core.

    Amide Derivatives: Compounds such as N-(3,4-dimethylphenyl)acetamide and N-(2-methylbutan-2-yl)benzamide share similar functional groups.

Uniqueness

What sets 2-{[(3,4-Dimethylphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of its benzothiophene core with the specific amide and alkyl substituents. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O2S/c1-6-23(4,5)16-9-10-17-18(12-16)28-22(19(17)20(24)26)25-21(27)15-8-7-13(2)14(3)11-15/h7-8,11,16H,6,9-10,12H2,1-5H3,(H2,24,26)(H,25,27)

InChI Key

AQJNGTKRXBPHHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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